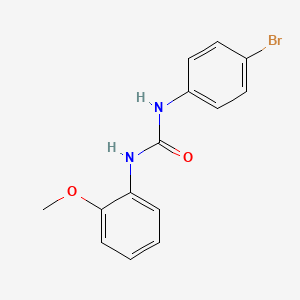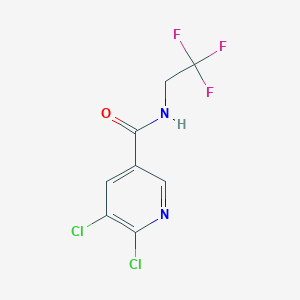
3-Isobutoxy-2-naphthoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutoxy-2-naphthoic acid is an organic compound belonging to the class of naphthoic acids It is characterized by the presence of an isobutoxy group attached to the second position of the naphthalene ring, with a carboxylic acid group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-isobutoxy-2-naphthoic acid typically involves the esterification of 2-naphthol followed by carboxylation. One common method is the Kolbe-Schmitt reaction, where 2-naphthol is treated with carbon dioxide under high pressure and temperature in the presence of a base, such as sodium hydroxide, to form 3-hydroxy-2-naphthoic acid. This intermediate is then subjected to esterification with isobutyl alcohol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with desired specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Isobutoxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Applications De Recherche Scientifique
3-Isobutoxy-2-naphthoic acid has diverse applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and dyes.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism by which 3-isobutoxy-2-naphthoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory action may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In cancer research, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
2-Naphthoic acid: Lacks the isobutoxy group, making it less hydrophobic.
3-Hydroxy-2-naphthoic acid: Contains a hydroxyl group instead of an isobutoxy group, affecting its reactivity and solubility.
1-Naphthoic acid: The carboxylic acid group is at a different position, altering its chemical behavior.
Uniqueness: 3-Isobutoxy-2-naphthoic acid is unique due to the presence of the isobutoxy group, which enhances its hydrophobicity and influences its interaction with biological membranes and enzymes. This structural feature distinguishes it from other naphthoic acids and contributes to its specific applications and reactivity.
Propriétés
IUPAC Name |
3-(2-methylpropoxy)naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(2)9-18-14-8-12-6-4-3-5-11(12)7-13(14)15(16)17/h3-8,10H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYHZNVGKORYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=CC=CC=C2C=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, 2-(methylamino)-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B7807743.png)






![2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B7807791.png)





